molecular formula C18H14ClNO4 B027056 O-Desmethyl Indomethacin CAS No. 2504-32-7

O-Desmethyl Indomethacin

Cat. No.: B027056
CAS No.: 2504-32-7
M. Wt: 343.8 g/mol
InChI Key: KMLNWQPYFBIALN-UHFFFAOYSA-N
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Description

5-Hydroxyindomethacin is a metabolite of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID)This compound has a molecular formula of C18H14ClNO4 and a molecular weight of 343.76 g/mol . It is primarily studied for its pharmacological properties and its role in the metabolism of indomethacin.

Mechanism of Action

Target of Action

5-Hydroxyindomethacin, a metabolite of Indomethacin , primarily targets the enzyme Cyclooxygenase (COX) . COX is the main enzyme responsible for catalyzing the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway .

Mode of Action

The mode of action of 5-Hydroxyindomethacin is thought to be similar to that of its parent compound, Indomethacin. It is believed to work through potent and nonselective inhibition of the COX enzymes . This inhibition results in decreased formation of prostaglandin precursors , which are endogenous signaling molecules known to cause symptoms such as fever, pain, stiffness, and swelling from inflammation .

Biochemical Pathways

5-Hydroxyindomethacin affects the Arachidonic Acid (AA) pathway by inhibiting the COX enzymes . This inhibition disrupts the synthesis of prostaglandins and thromboxanes, which are key components of the AA pathway. These components play crucial roles in various physiological processes, including inflammation, pain sensation, and fever generation .

Pharmacokinetics

The pharmacokinetics of 5-Hydroxyindomethacin is likely to be similar to that of Indomethacin. Following oral administration, the absorption of Indomethacin is rapid and complete, but with significant inter- and intraindividual variations . In plasma, at least 90% of Indomethacin is bound to albumin at therapeutic concentrations . It is metabolized to form various metabolites, including 5-Hydroxyindomethacin . About 60% of an oral dose is excreted in the urine predominantly in glucuronidated form, while about 40% is excreted in the feces after biliary secretion .

Result of Action

The result of the action of 5-Hydroxyindomethacin is the suppression of inflammation, providing relief from pain, reducing fever, swelling, and tenderness . This effectiveness has been demonstrated by a reduction in the extent of joint swelling and the average number of joints involved in the disease process .

Action Environment

The action of 5-Hydroxyindomethacin can be influenced by various environmental factors. For instance, the presence of certain gut bacteria can lead to the production of 5-Hydroxyindomethacin from Indomethacin . Additionally, factors such as pH, temperature, and the presence of other drugs can potentially affect the stability, efficacy, and action of 5-Hydroxyindomethacin.

Preparation Methods

The synthesis of 5-Hydroxyindomethacin typically involves the hydroxylation of indomethacin. This can be achieved through various synthetic routes, including:

Chemical Reactions Analysis

5-Hydroxyindomethacin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Hydroxyindomethacin has several scientific research applications:

In medicine, it is used to investigate the mechanisms of action of NSAIDs and their metabolites. In industry, it is utilized in the development of new anti-inflammatory drugs.

Comparison with Similar Compounds

5-Hydroxyindomethacin is unique compared to other similar compounds due to its specific hydroxylation pattern. Similar compounds include:

These compounds share similar pharmacological properties but differ in their metabolic pathways and specific activities.

Properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLNWQPYFBIALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179746
Record name 5-Hydroxyindomethacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2504-32-7
Record name 1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2504-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyindomethacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxyindomethacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYINDOMETHACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89VS3UAD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desmethyl Indomethacin
Reactant of Route 2
O-Desmethyl Indomethacin
Reactant of Route 3
O-Desmethyl Indomethacin
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O-Desmethyl Indomethacin
Reactant of Route 5
O-Desmethyl Indomethacin
Reactant of Route 6
O-Desmethyl Indomethacin

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